

Applications of (1-Methyl-1H-imidazol-2-yl)methanamine in medicinal chemistry

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Compound of Interest

Compound Name: (1-Methyl-1H-imidazol-2-yl)methanamine

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An In-Depth Guide to the Medicinal Chemistry Applications of **(1-Methyl-1H-imidazol-2-yl)methanamine**

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a versatile building block for creating molecules that interact with a wide range of biological targets.[3] The **(1-Methyl-1H-imidazol-2-yl)methanamine** moiety, a specific and functionalized imidazole, offers medicinal chemists a valuable starting point for developing novel therapeutics. The N-methylation prevents tautomerization and provides a fixed substitution pattern, while the aminomethyl group at the 2-position serves as a key handle for synthetic elaboration, allowing for the construction of diverse chemical libraries. This guide explores the strategic application of this scaffold, focusing on its use in the design of kinase inhibitors and its broader potential in drug development.

Core Application: A Scaffold for Potent Kinase Inhibitors

One of the most successful applications of the 1-methyl-1H-imidazole core is in the development of potent and selective Janus kinase (JAK) inhibitors.^[4] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms, inflammatory diseases, and cancers.

Rationale for Use as a Hinge-Binding Motif

In many kinase inhibitors, a key pharmacophoric element is a heterocyclic motif that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The 1-methyl-1H-imidazole group can serve as an effective bioisosteric replacement for other common hinge-binding motifs like aminopyrazoles.^{[4][5]} The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor, mimicking the interactions of more traditional scaffolds. The adjacent aminomethyl group provides a crucial vector for extending the molecule into other regions of the binding site to enhance potency and selectivity.

Case Study: Discovery of Novel Jak2 Inhibitors

Structure-based design efforts have led to the discovery of potent Jak2 inhibitors incorporating the 1-methyl-1H-imidazole scaffold.^[4] By replacing a pyrazol-3-yl amine group with this moiety, researchers developed compounds with high affinity and cellular activity. Optimization of this series led to the discovery of orally bioavailable inhibitors that demonstrated significant tumor growth inhibition in preclinical models.^[4]

Data Summary: Biological Activity of 1-Methyl-1H-imidazole Derivatives

The following table summarizes the in vitro activity of representative Jak2 inhibitors built upon the 1-methyl-1H-imidazole scaffold, demonstrating the potency that can be achieved with this core structure.

Compound ID (Reference)	Core Structure Modification	Jak2 IC ₅₀ (nM)	Cellular Activity (IC ₅₀ in nM, e.g., UKE-1 cell line)
19a[4]	Linked to a pyrazolo-pyrimidine core	< 1	35
19b[4]	Tosyl-protected intermediate	10	1200
19c[4]	N-cyclopropyl pyrazolo-pyrimidine	1	240
25a (Comparator)[4]	Pyrazol-3-yl amine hinge binder	1	160

Data synthesized from Ioannidis S, et al. (2011). ACS Medicinal Chemistry Letters.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of compounds based on the **(1-Methyl-1H-imidazol-2-yl)methanamine** scaffold.

Protocol 1: Synthesis of a Key Intermediate for Jak2 Inhibitors

This protocol describes a representative coupling reaction to attach the **(1-Methyl-1H-imidazol-2-yl)methanamine** scaffold to a chlorinated heterocyclic core, a common strategy in kinase inhibitor synthesis.

Objective: To synthesize an N-((1-methyl-1H-imidazol-2-yl)methyl) substituted pyrimidine amine.

Causality: This nucleophilic aromatic substitution (SNAr) reaction is a robust method for forming the critical carbon-nitrogen bond that links the hinge-binding moiety to the rest of the inhibitor. The use of a non-nucleophilic base like DIPEA is essential to scavenge the HCl generated during the reaction without competing in the primary reaction.

Materials:

- **(1-Methyl-1H-imidazol-2-yl)methanamine**
- 2,4-dichloro-5-fluoropyrimidine (or similar electrophilic heterocycle)
- N,N-Diisopropylethylamine (DIPEA)
- N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in NMP (approx. 0.2 M), add **(1-Methyl-1H-imidazol-2-yl)methanamine** (1.1 eq).
- Add DIPEA (2.0 eq) to the reaction mixture. The base is crucial for neutralizing the HCl byproduct, driving the reaction to completion.
- Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO_3 solution (2x) to remove unreacted starting materials and acidic byproducts.
- Wash the organic layer with brine (1x) to remove residual water and inorganic salts.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired product.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Activity Assay (Jak2)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against Jak2 kinase using a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC_{50} value of a test compound against Jak2 kinase.

Causality: Kinases function by transferring a phosphate group from ATP to a substrate. An effective inhibitor will block this process, resulting in less ATP being consumed. This assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates lower ATP consumption and thus greater inhibition.

Materials:

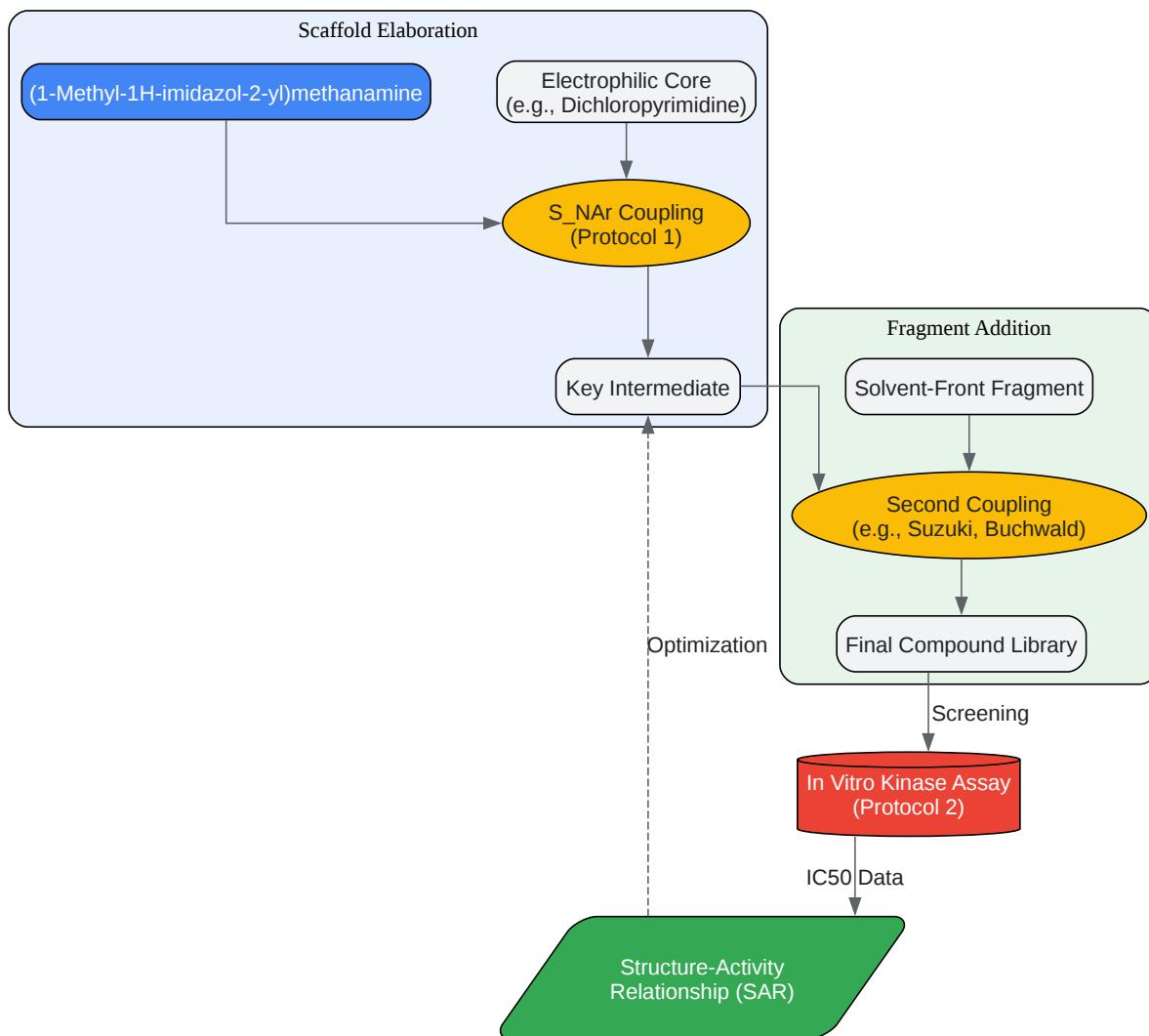
- Recombinant human Jak2 enzyme
- Suitable peptide substrate (e.g., a poly-GT-based peptide)
- Test compounds dissolved in DMSO
- Kinase buffer (e.g., HEPES, MgCl_2 , Brij-35, DTT)
- ATP solution at a concentration near the K_m for Jak2
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
- White, opaque 384-well assay plates
- Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 μ M to 5 nM final assay concentration).
- Assay Plate Setup: Add 1 μ L of the diluted test compound solution (or DMSO for control wells) to the wells of a 384-well plate.
- Enzyme/Substrate Addition: Prepare a master mix of Jak2 enzyme and peptide substrate in kinase buffer. Add 10 μ L of this mix to each well.
- Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 10 μ L of the ATP solution to each well to start the kinase reaction. The final volume is now 21 μ L.
- Incubation: Shake the plate gently and incubate at room temperature (or 30 °C) for 1-2 hours.
- Detection: Allow the plate to equilibrate to room temperature. Add 20 μ L of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining.
- Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
- Data Analysis:
 - The "high" signal (100% inhibition) is determined from control wells without enzyme.
 - The "low" signal (0% inhibition) is determined from DMSO-only wells.
 - Calculate the percent inhibition for each compound concentration.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

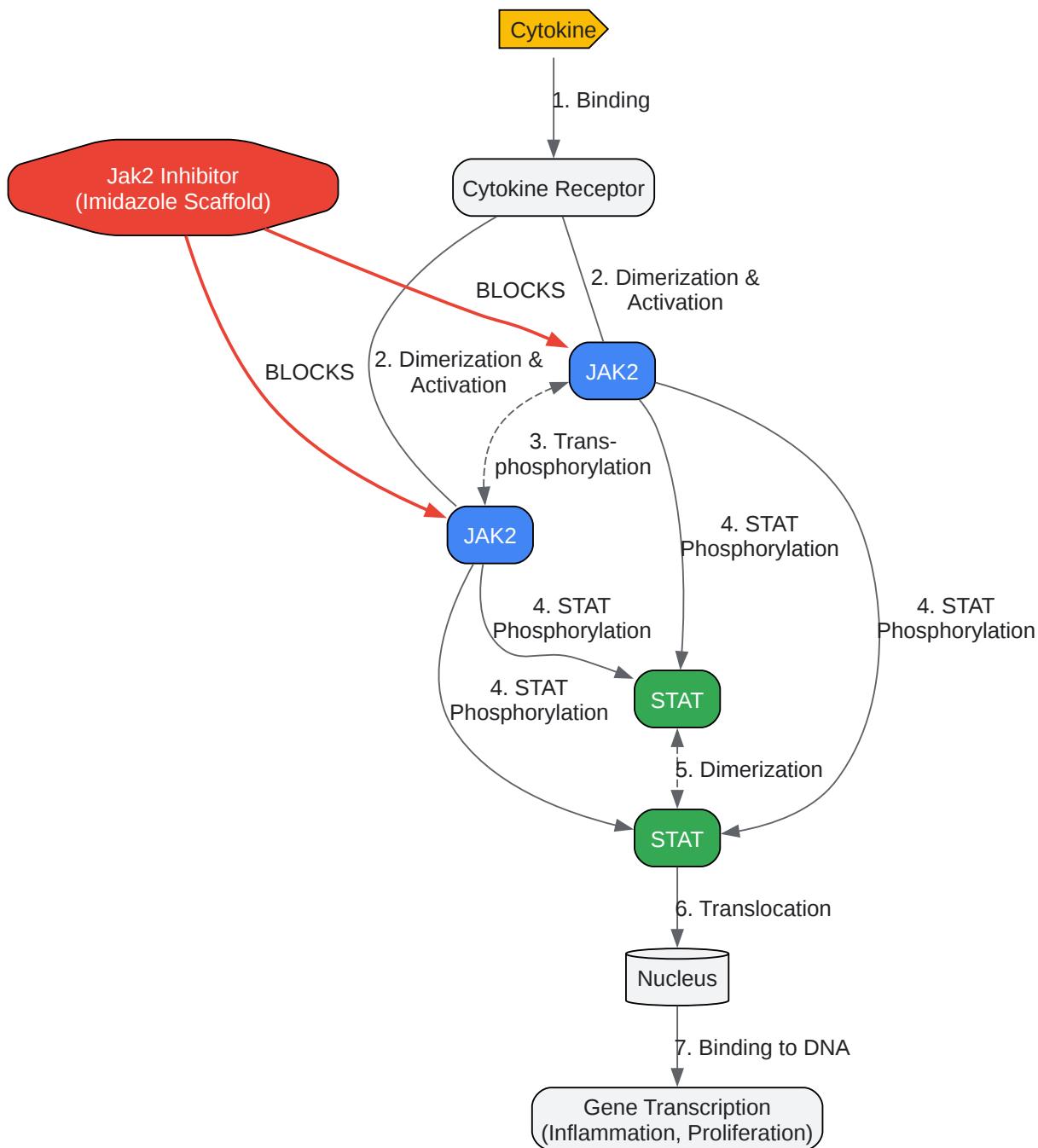
Visualizations: Workflows and Mechanisms

Visual diagrams help clarify the role of the **(1-Methyl-1H-imidazol-2-yl)methanamine** scaffold in the broader context of drug discovery and biology.



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Caption: A typical workflow for developing kinase inhibitors using the scaffold.



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Caption: The JAK-STAT signaling pathway and the point of intervention for inhibitors.

Conclusion and Future Outlook

The **(1-Methyl-1H-imidazol-2-yl)methanamine** scaffold has proven its utility in modern medicinal chemistry, particularly as a reliable hinge-binding element in the design of kinase inhibitors. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for library synthesis. Beyond kinase inhibition, its structural motifs are relevant for targets where histamine-like fragments are recognized, such as certain GPCRs or metalloenzymes.^{[3][6][7]} As drug discovery continues to tackle complex biological pathways, versatile and well-characterized scaffolds like **(1-Methyl-1H-imidazol-2-yl)methanamine** will remain essential tools for the medicinal chemist.

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